N-(3-nitrophenyl)methanesulfonamide

Overview

Description

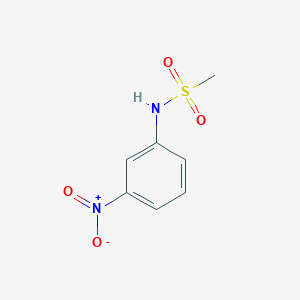

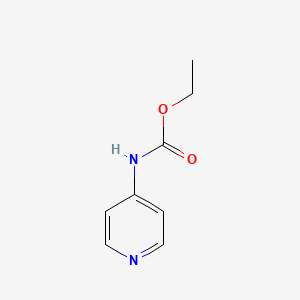

“N-(3-nitrophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 63228-62-6 . It has a molecular weight of 216.22 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

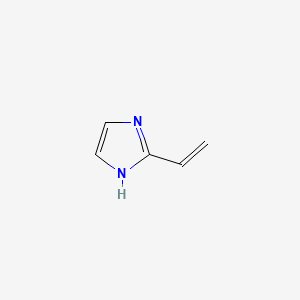

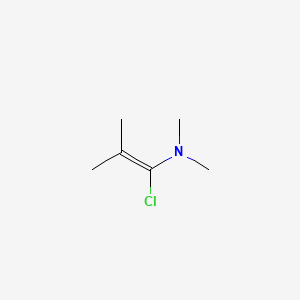

The molecular formula of “this compound” is C7H8N2O4S . The InChI Code is 1S/C7H8N2O4S/c1-14(12,13)8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 162-164 degrees Celsius .Scientific Research Applications

Electrochemical Analysis and Pharmaceutical Applications

- Voltammetric Study and Differential Pulse Polarographic Determination : The electroanalytical behavior of Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide), an analog of N-(3-nitrophenyl)methanesulfonamide, was studied, revealing its reducibility and oxidizability at electrodes. This study developed a method for determining Nimesulide in pharmaceutical forms, demonstrating high accuracy and precision Álvarez-Lueje et al., 1997.

Structural and Spectroscopic Analysis

- Complex Formation Studies : Research on the structural and spectroscopic characteristics of complexes involving similar compounds has provided insights into their chemical behavior and interaction mechanisms, laying groundwork for applications in chemical synthesis and drug design Binkowska et al., 2001.

Chemical Synthesis and Medicinal Chemistry

- Synthesis and Anti-inflammatory Activity : Studies on derivatives of N-(4-arylamidophenyl) methanesulfonamide have demonstrated significant anti-inflammatory activities, indicating potential therapeutic applications. These findings highlight the chemical versatility and biomedical relevance of this compound analogs Lou et al., 2004.

Catalysis and Reaction Mechanisms

- Potassium Cryptate Catalysis in Elimination Reactions : Research into the catalytic effects of potassium cryptate on the elimination reaction of sulfonate esters opens avenues for understanding reaction mechanisms and developing more efficient synthetic routes Pregel & Buncel, 1993.

Environmental Impact and Methane Emission Reduction

- Methane Emission and Energy Balance in Dairy Cows : A study on the effects of 3-nitrooxypropanol on methane production in dairy cows links to broader environmental concerns, showing potential strategies for reducing greenhouse gas emissions from livestock Reynolds et al., 2014.

Safety and Hazards

properties

IUPAC Name |

N-(3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOWOCUREJPCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357098 | |

| Record name | N-(3-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63228-62-6 | |

| Record name | N-(3-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-NITROPHENYL)METHANESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the nitro group substitution affect the crystal structure of N-phenylmethanesulfonamide?

A1: The position of the nitro group substitution on the phenyl ring influences the crystal structure. [, ] While N-phenylmethanesulfonamide and N-(4-nitrophenyl)methanesulfonamide both crystallize in the monoclinic P21/c space group, N-(3-nitrophenyl)methanesulfonamide crystallizes in the triclinic P-1 space group. [, ] This suggests that the meta-nitro substitution leads to different packing arrangements in the crystal lattice compared to the unsubstituted or para-substituted counterparts.

Q2: What is the significance of the hydrogen bonding pattern observed in this compound?

A2: this compound molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds. [] This type of intermolecular interaction can influence the compound's physical properties, such as melting point and solubility. Furthermore, understanding hydrogen bonding patterns is crucial in drug design, as these interactions play a vital role in how molecules bind to their targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)